![molecular formula C22H24FN3O2 B6120927 2-(2-Fluoro-4-methoxyphenyl)-5-methyl-4-[(2-pyridin-2-ylpiperidin-1-yl)methyl]-1,3-oxazole](/img/structure/B6120927.png)
2-(2-Fluoro-4-methoxyphenyl)-5-methyl-4-[(2-pyridin-2-ylpiperidin-1-yl)methyl]-1,3-oxazole
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Overview
Description
2-(2-Fluoro-4-methoxyphenyl)-5-methyl-4-[(2-pyridin-2-ylpiperidin-1-yl)methyl]-1,3-oxazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated phenyl group, a methoxy group, and a pyridinylpiperidinyl moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methoxyphenyl)-5-methyl-4-[(2-pyridin-2-ylpiperidin-1-yl)methyl]-1,3-oxazole typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxazole ring through a cyclization reaction. The reaction conditions often include the use of strong bases or acids as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase efficiency and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-methoxyphenyl)-5-methyl-4-[(2-pyridin-2-ylpiperidin-1-yl)methyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as amines or halides .
Scientific Research Applications
2-(2-Fluoro-4-methoxyphenyl)-5-methyl-4-[(2-pyridin-2-ylpiperidin-1-yl)methyl]-1,3-oxazole has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used to study the interactions of small molecules with biological targets, such as enzymes and receptors.
Medicine: The compound has potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)-5-methyl-4-[(2-pyridin-2-ylpiperidin-1-yl)methyl]-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylpyridine: Shares the fluorinated phenyl group but lacks the oxazole ring and the pyridinylpiperidinyl moiety.
Methyl-4-fluoro-2-methoxybenzoate: Contains the methoxy and fluorine groups but has a different core structure.
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in having a fluorinated phenyl group but differs in the presence of a trifluoromethyl group instead of a methoxy group.
Uniqueness
2-(2-Fluoro-4-methoxyphenyl)-5-methyl-4-[(2-pyridin-2-ylpiperidin-1-yl)methyl]-1,3-oxazole is unique due to its combination of functional groups and its potential for diverse applications. The presence of the oxazole ring and the pyridinylpiperidinyl moiety provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-[(2-pyridin-2-ylpiperidin-1-yl)methyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c1-15-20(25-22(28-15)17-10-9-16(27-2)13-18(17)23)14-26-12-6-4-8-21(26)19-7-3-5-11-24-19/h3,5,7,9-11,13,21H,4,6,8,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWUWHGLKIFYMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)F)CN3CCCCC3C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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